5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole
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Overview
Description
5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with chlorine and a dichlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole typically involves the reaction of 2,6-dichlorobenzyl chloride with thiourea under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a solvent such as ethanol and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzyl chloride: A precursor in the synthesis of 5-Chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole.
Thiadiazole derivatives: Other compounds containing the thiadiazole ring with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and the thiadiazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-chloro-3-[(2,6-dichlorophenyl)methyl]-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N2S/c10-6-2-1-3-7(11)5(6)4-8-13-9(12)15-14-8/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXZKLBDWNFUKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NSC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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